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PND-1186: A Specific Inhibitor of Focal Adhesion
Kinase
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase inhibitor PND-1186, highlighting its specificity for Focal

Adhesion Kinase (FAK) over other kinases, supported by experimental data.

PND-1186 (also known as VS-4718) is a potent and reversible small molecule inhibitor of Focal

Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular

adhesion, proliferation, migration, and survival.[1][2][3] Overexpression and increased activity

of FAK are associated with the progression of various cancers, making it a compelling target for

therapeutic intervention.[4] This guide details the specificity of PND-1186 for FAK, presenting

key quantitative data, experimental methodologies, and relevant signaling pathway information.

Kinase Inhibition Profile of PND-1186
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent,

as off-target effects can lead to toxicity and reduced efficacy. PND-1186 has been

demonstrated to be a highly potent inhibitor of FAK with an in vitro IC50 value of 1.5 nM against

the recombinant enzyme.[1][2][3] In cellular assays using breast carcinoma cells, PND-1186
inhibits the autophosphorylation of FAK at Tyr-397 with an IC50 of approximately 100 nM.[3][4]
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To assess its specificity, PND-1186 was profiled against a panel of other kinases. The following

table summarizes the inhibitory activity of PND-1186 against FAK and other kinases at two

different concentrations.

Kinase Target
PND-1186
Concentration

% Inhibition Reference

FAK 0.1 µM High [3]

Flt3 0.1 µM High [3]

FAK 1 µM >95% [3]

Flt3 1 µM >95% [3]

ACK1 1 µM >50% [3]

Aurora-A 1 µM >50% [3]

CDK2/cyclin A 1 µM >50% [3]

Insulin Receptor (IR) 1 µM >50% [3]

Lck 1 µM >50% [3]

TrkA 1 µM >50% [3]

Table 1: Specificity of PND-1186 against a panel of kinases. Data from Millipore KinaseProfiler

Service.

As the data indicates, at a concentration of 0.1 µM, PND-1186 demonstrates high specificity for

FAK and FMS-like tyrosine kinase 3 (Flt3).[3] At a higher concentration of 1 µM, some off-target

inhibition of other kinases is observed.[3] It is noteworthy that in adherent cells, PND-1186 did

not inhibit the tyrosine phosphorylation of c-Src or p130Cas, proteins that are part of the FAK

signaling cascade.[3]

Experimental Methodologies
The data presented in this guide were generated using established biochemical and cellular

assays to determine kinase inhibition.
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Kinase Selectivity Profiling
The kinase selectivity of PND-1186 was determined using a fee-for-service platform, the

Millipore KinaseProfiler Service.[3] While the specific proprietary details of the assay are held

by the service provider, such assays generally fall into two categories: activity assays or

binding assays.[6]

Activity Assays: These assays measure the catalytic activity of the kinase in the presence of

the inhibitor. A common method is the radiometric assay, which is considered the gold

standard.[6] In this type of assay, the kinase, a substrate, cofactors, and radioisotope-labeled

ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) are incubated with the test compound.[6] The amount of

radioactivity incorporated into the substrate is then measured, providing a direct

quantification of kinase activity.[6]

Binding Assays: These assays measure the ability of the inhibitor to bind to the kinase, often

by competing with a known ligand that binds to the ATP-binding site.[7]

The percentage of inhibition is calculated by comparing the kinase activity in the presence of

the inhibitor to the activity in a control sample without the inhibitor.

Cellular FAK Autophosphorylation Assay
The cellular potency of PND-1186 was determined by measuring the inhibition of FAK

autophosphorylation at tyrosine 397 (Tyr-397) in breast carcinoma cells.[3][4] The general

workflow for this type of assay is as follows:

Cell Culture and Treatment: Breast carcinoma cells are cultured under standard conditions

and then treated with varying concentrations of PND-1186 for a specified period.

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

Immunoblotting (Western Blotting): The protein lysates are separated by size using gel

electrophoresis and transferred to a membrane. The membrane is then probed with a

primary antibody specific for the phosphorylated form of FAK at Tyr-397 (pFAK Y397). A

separate blot or a stripped and re-probed blot is used to detect total FAK protein as a loading

control.
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Detection and Quantification: A secondary antibody conjugated to an enzyme or fluorophore

is used to detect the primary antibody. The signal is then visualized and quantified using an

imaging system. The ratio of pFAK to total FAK is calculated to determine the extent of

inhibition at each PND-1186 concentration.

IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce the

pFAK signal by 50%, is calculated from the dose-response curve.

Visualizing FAK Signaling and Experimental
Workflow
To better understand the context of PND-1186's mechanism of action and the methods used to

characterize it, the following diagrams are provided.
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Caption: Simplified FAK signaling pathway and the inhibitory action of PND-1186.
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Caption: General workflow for a radiometric kinase inhibitor profiling assay.
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[https://www.benchchem.com/product/b1684527#validating-the-specificity-of-pnd-1186-for-
fak-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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